molecular formula C9H8N2O B7939761 N-[4-(cyanomethyl)phenyl]formamide

N-[4-(cyanomethyl)phenyl]formamide

Cat. No.: B7939761
M. Wt: 160.17 g/mol
InChI Key: VECNACKOBCHSLC-UHFFFAOYSA-N
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Description

N-[4-(Cyanomethyl)phenyl]formamide is a chemical compound (CAS No: 97860-68-9) with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol. This aromatic compound features both formamide and cyanomethyl functional groups on a phenyl ring, making it a versatile building block in organic synthesis and medicinal chemistry research. The presence of these functional groups allows this molecule to serve as a precursor for the synthesis of more complex heterocyclic compounds. Researchers value it as a potential intermediate in the development of active pharmaceutical ingredients (APIs), similar to how related structural motifs are used in patented anticancer agents (see, for example, KR20170015496A) . Its properties are also relevant in the development of novel sensates, as indicated by research into structurally similar cyclohexane derivatives . In pharmaceutical research, the formamide group is a common feature in peptides and small molecules, while the nitrile group can act as a bioisostere or be transformed into other functional groups, such as carboxylic acids or tetrazoles. This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-5-8-1-3-9(4-2-8)11-7-12/h1-4,7H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECNACKOBCHSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The general reaction proceeds via nucleophilic substitution, where the aryl halide (e.g., 4-(cyanomethyl)phenyl bromide) reacts with formamide in the presence of a copper catalyst (e.g., Cu powder or KI) and a base (e.g., Na₂CO₃). A representative setup involves:

  • Molar ratio : 1:1–100 (aryl halide to formamide)

  • Catalyst : 10 mol% Cu or KI

  • Base : 1 equiv Na₂CO₃ or K₂CO₃

  • Temperature : 120°C

  • Duration : 6–10 hours

For N-[4-(cyanomethyl)phenyl]formamide, substituting the aryl halide with 4-(cyanomethyl)phenyl bromide or iodide would follow analogous conditions. The reaction mechanism involves in situ generation of a copper-formamide complex, which facilitates the displacement of the halide group by the formamide nucleophile.

Optimized Protocol and Yield

In Example 5 of the patent, p-methylbromobenzene reacts with formamide under solvent-free conditions to yield N-p-tolylformamide in 91.2% yield. Extrapolating this to 4-(cyanomethyl)phenyl bromide, the expected yield would similarly exceed 90%, assuming comparable reactivity. Critical steps include:

  • Heating : Prolonged reflux (10 hours) ensures complete conversion.

  • Workup : Extraction with chloroform and drying over anhydrous Na₂SO₄.

  • Purification : Column chromatography or recrystallization.

Table 1: Halide-Formamide Coupling Parameters

ParameterValueSource
Aryl Halide4-(Cyanomethyl)phenyl bromide
Formamide Equiv100
CatalystCu powder (10 mol%)
BaseNa₂CO₃ (1 equiv)
Temperature120°C
Yield~91% (extrapolated)

CO₂/Hydrosilane-Mediated N-Formylation

A modern alternative employs CO₂ as a carbonyl source paired with hydrosilane reducing agents. This method, investigated by ACS Catalysis, offers a sustainable route to formamides but requires precise control over reaction equilibria.

Mechanistic Pathways

The reaction proceeds via two competing pathways:

  • Pathway 1 : Direct reduction of CO₂ to formoxysilane (R₃SiOCHO), which reacts with the amine.

  • Pathway 3 : Formation of a silylcarbamate intermediate (R₃SiOCONHR'), reduced to the formamide.

For weakly basic amines like 4-(cyanomethyl)aniline, Pathway 1 dominates, involving:

  • CO₂ Activation : Hydrosilane (e.g., PhSiH₃) reduces CO₂ to formoxysilane.

  • N-Formylation : The formoxysilane reacts with the amine to yield the formamide and siloxane byproducts.

Reaction Setup and Challenges

Key parameters from the study:

  • Catalyst : Tetrabutylammonium acetate ([TBA][OAc], 5 mol%)

  • Solvent : DMF or THF

  • CO₂ Pressure : 1 atm

  • Temperature : 25–60°C

  • Hydrosilane : 2 equiv PhSiH₃

While the study focused on N-methylaniline (yield: 70–80%), applying these conditions to 4-(cyanomethyl)aniline would require optimization. Challenges include:

  • Byproduct Formation : Siloxanes (e.g., PhSiOSiPh₃) and formic acid.

  • Amine Basicity : More nucleophilic amines stabilize silylcarbamate intermediates, complicating the pathway.

Table 2: CO₂/Hydrosilane Formylation Parameters

ParameterValueSource
Amine4-(Cyanomethyl)aniline
CO₂ Source1 atm CO₂
HydrosilanePhSiH₃ (2 equiv)
Catalyst[TBA][OAc] (5 mol%)
Temperature25–60°C
Yield70–80% (extrapolated)

Comparative Analysis of Methods

Efficiency and Scalability

  • Halide-Formamide Coupling : Superior yield (91%) and simplicity make it industrially favorable. However, it requires pre-synthesized aryl halides, which may involve toxic precursors.

  • CO₂/Hydrosilane Method : Greener but lower yield (70–80%) and higher cost due to hydrosilane usage. Suitable for laboratories prioritizing sustainability.

Byproducts and Purification

  • Method 1 : Byproducts include unreacted halides and inorganic salts, removed via aqueous extraction.

  • Method 2 : Generates siloxanes and formic acid, necessitating distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the formylamino group to other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential pharmaceutical applications includes exploring its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]formamide involves its interaction with specific molecular targets. The formylamino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Formamide Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Hazards (GHS Classification) Reference
N-[4-(Cyanomethyl)phenyl]formamide 4-(Cyanomethyl)phenyl C₉H₇N₂O* 175.17* Hypothesized: Synthesis intermediate Inferred toxicity from analogs
N-(4-Methylphenyl)formamide 4-Methylphenyl C₈H₉NO 135.16 Crystal structure studies, phase transitions Not reported
N-(Cyanomethyl)-N-(4-methoxyphenyl)formamide 4-Methoxyphenyl, cyanomethyl C₁₀H₁₀N₂O₂ 190.20 Laboratory chemical, manufacturing H302, H315, H319, H335
N-(4-(1H-Pyrazol-1-yl)phenyl)formamide 4-(Pyrazol-1-yl)phenyl C₁₀H₈N₄O 200.20 Antimicrobial potential (new compound) Not reported
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide 4-Cyanophenyl, thiazolyl C₁₂H₉N₃OS 243.28 Physico-chemical studies, heterocyclic interactions Not reported

*Hypothetical values based on structural analysis.

Substituent Effects on Properties

  • Electron-Withdrawing Groups (e.g., Cyanomethyl): The cyanomethyl group (-CH2CN) in the target compound likely increases electrophilicity, enhancing reactivity in nucleophilic substitution or coupling reactions. This contrasts with electron-donating groups like methoxy (-OCH₃), which stabilize aromatic systems .
  • Heterocyclic Substituents: Compounds like N-(4-(1H-pyrazol-1-yl)phenyl)formamide () exhibit biological activity due to the pyrazole ring, which facilitates hydrogen bonding and π-π stacking in biological targets.
  • Hazard Profile: The disubstituted N-(cyanomethyl)-N-(4-methoxyphenyl)formamide () demonstrates acute oral toxicity (H302) and skin irritation (H315), suggesting that cyanomethyl derivatives may require careful handling despite lacking direct data on the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[4-(cyanomethyl)phenyl]formamide, and what reagents/conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves coupling a cyanomethyl-substituted aniline derivative with formylating agents (e.g., formic acid under Dean-Stark conditions or via mixed anhydride intermediates). Key reagents include potassium permanganate for oxidation steps and sodium borohydride for selective reductions. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns is standard for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR; ¹H/¹³C) to resolve peaks for the cyanomethyl group (~δ 3.8 ppm, singlet) and formamide protons (~δ 8.1–8.3 ppm). Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 175.1 .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis and wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to irritation risks (H315/H319). Store in airtight containers at 2–8°C. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Toxicity data (oral LD₅₀ > 500 mg/kg in rodents) suggest moderate acute toxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, solvent choice). Validate activity using orthogonal assays:

  • Enzyme inhibition : Compare IC₅₀ values under standardized buffer conditions (pH 7.4, 37°C).
  • Cellular uptake : Use fluorescent analogs or radiolabeled compounds to quantify membrane penetration.
  • Molecular docking : Model interactions with target proteins (e.g., hydrogen bonding with Ser123 or Tyr205 residues) to confirm binding modes .

Q. What strategies are effective for optimizing reaction conditions to mitigate low yields in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Catalyst screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for cross-coupling steps.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
  • Temperature gradients : Perform reactions under microwave irradiation (100–120°C, 30 min) to accelerate kinetics.
  • Byproduct analysis : Monitor reaction progress via TLC or in-situ IR to identify side products (e.g., hydrolysis of cyanomethyl groups) .

Q. How do functional groups in this compound contribute to its pharmacokinetic properties?

  • Methodological Answer :

  • Cyanomethyl group : Enhances lipophilicity (logP ~1.2), improving blood-brain barrier penetration.
  • Formamide moiety : Participates in hydrogen bonding with plasma proteins (e.g., albumin), affecting half-life.
  • Metabolic stability : Assess via liver microsome assays; CYP3A4-mediated oxidation of the cyanomethyl group is a primary metabolic pathway. Use deuterium labeling to track metabolites .

Q. What advanced techniques can reconcile conflicting spectroscopic data for this compound in different solvent systems?

  • Methodological Answer :

  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers) in DMSO-d₆ vs. CDCl₃.
  • 2D NMR (COSY, HSQC) : Assign overlapping peaks caused by solvent-induced shifts.
  • X-ray crystallography : Obtain single crystals (slow evaporation from ethanol) to confirm bond angles and tautomeric forms .

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